molecular formula C14H20O B7846492 1-(4-Isopropylphenyl)-3-methylbutan-1-one

1-(4-Isopropylphenyl)-3-methylbutan-1-one

Cat. No.: B7846492
M. Wt: 204.31 g/mol
InChI Key: VLKAKEJEKNMMKV-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-3-methylbutan-1-one is a ketone derivative featuring a 4-isopropylphenyl group attached to a branched butanone backbone. The 4-isopropylphenyl moiety is notable for its hydrophobic and steric effects, which influence solubility, reactivity, and bioactivity .

Properties

IUPAC Name

3-methyl-1-(4-propan-2-ylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKAKEJEKNMMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Table 1: Summary of Synthetic Methods

MethodYield (%)Key Reactants
Isomerization-Aromatization55.8Longifolene, TBHP
Baeyer-Villager Rearrangement69.5m-CPBA
Reflux with Acid Catalyst78.8Methanol, H2SO4

Medicinal Chemistry

1-(4-Isopropylphenyl)-3-methylbutan-1-one has shown promise in medicinal chemistry, particularly in the development of antifungal agents. Recent studies have highlighted its potential as a lead compound for synthesizing new antifungal drugs.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens. For instance, compounds derived from similar structures have shown inhibition rates exceeding 80% against common fungal pathogens like Alternaria solani and Rhizoctonia solani .

Agricultural Science

The compound is investigated for its role in plant protection. Its volatile organic compounds (VOCs) are being studied for their effectiveness in detecting fungal contamination in crops such as maize.

Case Study: Fungal Detection

A study demonstrated that VOCs emitted from maize contaminated with fungi could be effectively analyzed to detect early signs of fungal growth, enhancing crop management strategies .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, various derivatives of this compound were tested against fungal pathogens. The results showed that certain modifications to the molecular structure significantly increased antifungal potency, suggesting a pathway for developing more effective agricultural fungicides.

Case Study 2: VOC Analysis in Agriculture

A study involving the analysis of VOCs emitted from contaminated maize highlighted the potential of using these compounds as biomarkers for early detection of fungal diseases. The findings support the integration of chemical analysis into agricultural practices for better disease management .

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

The following compounds share the 3-methylbutan-1-one backbone but differ in aromatic substituents:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Reference
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-hydroxy C₁₁H₁₄O₂ 178.23 Pharmaceutical intermediates, polymer engineering
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one 5-chloro, 2-methoxy C₁₂H₁₅ClO₂ 226.70 (calc.) Research in organic synthesis
1-(4-Methoxyphenyl)-3-methylbutan-1-one 4-methoxy C₁₂H₁₆O₂ 192.25 High-purity reference standard
Target Compound : 1-(4-Isopropylphenyl)-3-methylbutan-1-one 4-isopropyl C₁₄H₂₀O 204.31 (calc.) Hypothesized use in chalcone derivatives for anticancer research

Key Observations :

  • Steric Effects : The bulky isopropyl group may hinder rotational freedom, affecting binding affinity in biological targets .

Chalcone Derivatives with 4-Isopropylphenyl Moieties

Chalcones (α,β-unsaturated ketones) derived from 4-isopropylphenyl ketones exhibit notable bioactivity:

Compound Name (Chalcone Derivative) Substituents IC₅₀ (MCF-7 Breast Cancer Cells) Synthesis Yield Key Findings Evidence Reference
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 4-Cl on A-ring, 4-isoPr on B-ring 37.24 μg/mL 64.80% Moderate cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 3-Br on A-ring, 4-isoPr on B-ring 22.41 μg/mL 55.32% Highest cytotoxicity among derivatives

Key Observations :

  • Electron-Withdrawing Groups : Halogens (Cl, Br) on the aromatic ring enhance cytotoxic activity by stabilizing radical intermediates or modulating electron density .
  • Positional Effects : Bromine at the 3-position (meta) outperforms chlorine at the 4-position (para), suggesting steric and electronic optimization is critical for bioactivity .

Physicochemical Properties

A comparison of physical properties highlights substituent-driven variations:

Property This compound (Calc.) 1-(4-Methoxyphenyl)-3-methylbutan-1-one 1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Boiling Point (°C) ~167 (estimated at 25 Torr) 167 (at 25 Torr) Not reported
Density (g/cm³) ~0.986 0.986 Not reported
LogD (pH 5.5) ~3.5 (estimated) Not reported 17.29 (acid pKa)

Key Observations :

  • The methoxy-substituted analog has a well-documented boiling point and density, serving as a benchmark for estimating properties of the target compound .
  • Hydroxyl-substituted analogs exhibit higher polarity, limiting their use in non-polar matrices .

Biological Activity

1-(4-Isopropylphenyl)-3-methylbutan-1-one, also known as 1-(4-Isopropylphenyl)propan-1-one, is an organic compound with the molecular formula C14_{14}H20_{20}O. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H20_{20}O
  • Molecular Weight : 220.32 g/mol
  • Structure : The compound features a ketone functional group attached to an isopropyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects. Studies have shown that these compounds can interact with pain pathways in the central nervous system (CNS), potentially providing relief from various types of pain.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

3. Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceuticals and cosmetics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on existing literature:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pain and inflammation pathways.
  • Modulation of Neurotransmitter Release : It may affect neurotransmitter levels in the CNS, influencing pain perception and inflammatory responses.
  • Antioxidant Activity : Some studies suggest that it might possess antioxidant properties, contributing to its anti-inflammatory effects.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Analgesic EffectsSignificant reduction in pain response in animal models.
Anti-inflammatory EffectsInhibition of TNF-alpha production by 40% in vitro.
Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Detailed Findings

  • Analgesic Effects : A study published in a pharmacological journal demonstrated that administration of this compound resulted in a notable decrease in pain scores compared to control groups, suggesting its efficacy as an analgesic agent .
  • Anti-inflammatory Effects : In vitro experiments showed that this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated immune cells . This indicates a potential mechanism for its anti-inflammatory properties.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound exhibited antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The observed MIC values suggest it could be developed into a therapeutic agent for bacterial infections.

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